REACTION_SMILES
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[CH2:11]1[CH2:12][NH:13][CH2:14][CH2:15][NH:16]1.[CH3:18][S:19]([CH3:20])=[O:21].[F:1][c:2]1[c:3]([CH3:10])[cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1.[OH2:17]>>[c:2]1([N:13]2[CH2:12][CH2:11][NH:16][CH2:15][CH2:14]2)[c:3]([CH3:10])[cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C#N)ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cc(C#N)ccc1N1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |